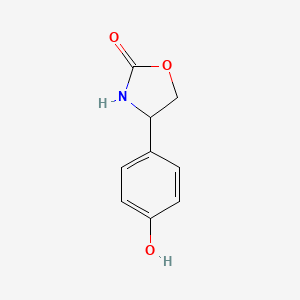

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

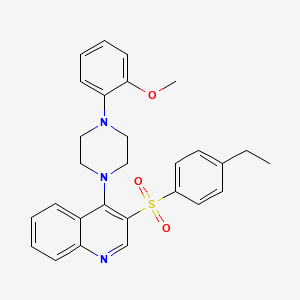

Übersicht

Beschreibung

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as oxazolidinone and is commonly used as a building block in the synthesis of various organic compounds. In

Wissenschaftliche Forschungsanwendungen

Replacement for Bisphenol A

4,4-bis (4-hydroxyphenyl)pentanoic acid, also known as Diphenolic acid, is a potentially interesting bio-product obtainable from the levulinic acid supply-chain . It is considered a valuable candidate for the replacement of bisphenol A, which has been strongly questioned for its toxicological issues .

Synthesis of Biopolymers

The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also being considered .

Antimycotic Activity

Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity . A nanosponge hydrogel of ODHP was formulated to control skin fungal ailments .

Topical Delivery of ODHP

The nanosponge hydrogel formulation of ODHP showed enhanced skin permeability, making it a potential carrier for improved topical delivery of ODHP .

Antifungal Activity

The ODHP nanosponge hydrogel formulation exhibited higher in vitro antifungal activity against Candida albicans compared to the control fluconazole .

Wound Healing

In vivo studies showed that the ODHP nanosponge hydrogel increased survival rates, wound contraction, and healing of wound gap. It also inhibited the inflammation process compared to other control groups .

Wirkmechanismus

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .

Biochemical Pathways

The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Pharmacokinetics

Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.

Result of Action

The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQPOKWIXIGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2371742.png)

![3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2371745.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B2371749.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2371751.png)

![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)

![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)

![N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2371754.png)